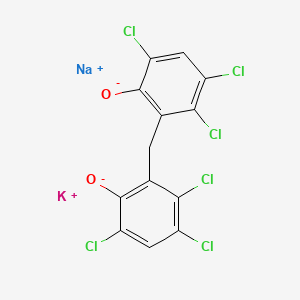

Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate)

Description

Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) (CAS: 85204-38-2) is a monopotassium salt derivative of hexachlorophene (2,2'-methylenebis(3,4,6-trichlorophenol)), a well-known antimicrobial agent. Its molecular formula is C₁₃H₅Cl₆KO₂, with a molecular weight of 444.99 g/mol . The compound is structurally characterized by two trichlorophenol rings linked by a methylene group, with potassium and sodium counterions enhancing solubility and stability in formulations. Historically, hexachlorophene and its derivatives have been used in topical antiseptics, detergent-sanitizers, and industrial preservatives due to their broad-spectrum antibacterial activity .

Propriétés

Numéro CAS |

85204-37-1 |

|---|---|

Formule moléculaire |

C13H4Cl6KNaO2 |

Poids moléculaire |

467.0 g/mol |

Nom IUPAC |

potassium;sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |

InChI |

InChI=1S/C13H6Cl6O2.K.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |

Clé InChI |

XVLKPLNXFKHPPI-UHFFFAOYSA-L |

SMILES canonique |

C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[Na+].[K+] |

Origine du produit |

United States |

Méthodes De Préparation

Alkaline Condensation Reaction

The most common and industrially relevant method involves:

- Reactants: 3,4,6-trichlorophenol, formaldehyde (usually as formalin or paraformaldehyde), and a base (sodium hydroxide and potassium hydroxide).

- Process: Dissolution of 3,4,6-trichlorophenol in an appropriate solvent, followed by the addition of formaldehyde and a mixed base system containing sodium hydroxide and potassium hydroxide.

- Reaction Conditions: The reaction is carried out under controlled temperature and stirring to promote the formation of the methylene bridge between two phenolate groups.

- Outcome: Formation of the potassium sodium salt of 2,2'-methylenebis(3,4,6-trichlorophenolate) with high yield and purity.

This method leverages the nucleophilic attack of the phenolate ions on the electrophilic formaldehyde carbon, forming the methylene linkage. The presence of both potassium and sodium ions enhances solubility and stability of the final product.

Acid-Catalyzed Multi-Stage Process (Hexachlorophene Synthesis)

A related and historically significant method, primarily for producing hexachlorophene (2,2'-methylene bis(3,4,6-trichlorophenol)), involves a three-stage acid-catalyzed process:

- Formation of Trichlorophenyl Hemiformal: React 1 mol of 2,4,5-trichlorophenol with 1 mol of formaldehyde in a solvent under acid catalysis to form a hemiformal intermediate.

- Formation of Trichlorophenyl Sulfuric Ester: React another mol of 2,4,5-trichlorophenol with chlorosulfonic acid to form a sulfuric acid ester.

- Condensation: React the hemiformal and sulfuric ester intermediates in a solvent to yield the bisphenol compound.

Solvents used include benzene, toluene, dipropyl ether, methylene chloride, ethylene chloride, chlorofluorocarbons, or perchloroethylene. This method is noted for shorter reaction times and high yields with commercially acceptable purity.

Though this method is more complex and acid-based, it provides an alternative route to the bisphenol structure, which can be converted to the potassium sodium salt by subsequent neutralization with potassium and sodium bases.

Reaction Parameters and Optimization

Comparative Analysis of Related Compounds Preparation

Research Findings on Preparation Efficiency and Product Quality

- The alkaline condensation method with mixed sodium and potassium hydroxides yields a product with superior solubility and stability compared to single-cation salts, which is advantageous for industrial applications requiring aqueous formulations.

- The acid-catalyzed multi-stage process, while more complex, achieves high purity and shorter reaction times, making it suitable for large-scale production of the bisphenol intermediate, which can be further processed into the potassium sodium salt.

- Optimization of solvent choice and reaction temperature significantly impacts the yield and purity, with polar solvents like methanol improving solubility of reactants and intermediates.

- The dual cation nature of the potassium sodium salt influences the crystallinity and handling properties, which are critical for downstream applications.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent(s) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Alkaline Condensation | 3,4,6-trichlorophenol + formaldehyde | NaOH + KOH (mixed base) | Water, methanol, or similar | Simple, high yield, dual cation benefits | Requires strict pH and temp control |

| Acid-Catalyzed Multi-Stage | 2,4,5-trichlorophenol + formaldehyde + chlorosulfonic acid | Acid catalyst (e.g., sulfuric acid) | Benzene, toluene, methylene chloride, etc. | High purity, shorter reaction time | Multi-step, uses hazardous acids and solvents |

This detailed analysis consolidates the preparation methods of potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) from diverse, authoritative sources, emphasizing the alkaline condensation route as the primary industrial method and the acid-catalyzed multi-stage process as a notable alternative for related bisphenol compounds. The dual cation approach in the alkaline method is a key factor in the compound's enhanced properties.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2,2’-méthylènebis(3,4,6-trichlorophénolate) de potassium et de sodium a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments et comme agent thérapeutique.

Industrie : Utilisé dans la production de polymères, de résines et d’autres matériaux industriels.

Applications De Recherche Scientifique

Potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

Le mécanisme d’action du 2,2’-méthylènebis(3,4,6-trichlorophénolate) de potassium et de sodium implique son interaction avec les molécules biologiques et les structures cellulaires. Le composé peut perturber les membranes cellulaires et interférer avec les activités enzymatiques, ce qui conduit à ses effets antimicrobiens et antifongiques. Les cibles moléculaires comprennent les protéines membranaires et les enzymes impliquées dans le métabolisme cellulaire.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | CAS Number |

|---|---|---|---|---|

| Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) | C₁₃H₅Cl₆KO₂ | 444.99 | Potassium/sodium counterions | 85204-38-2 |

| Hexachlorophene (Parent compound) | C₁₃H₆Cl₆O₂ | 406.90 | Free phenolic hydroxyl groups | 70-30-4 |

| Disodium 2,2'-methylenebis(3,4,6-trichlorophenolate) | C₁₃H₄Cl₆Na₂O₂ | 450.85 | Sodium counterions | 5736-15-2 |

| Sodium 2,2′-methylene-bis(4,6-di-tert-butylphenyl) phosphate | C₃₄H₅₂O₄PNa | 602.73 | Di-tert-butyl groups, phosphate ester | 104149-35-1 |

| Dichlorophene (Bisphenol derivative) | C₁₃H₁₀Cl₂O₂ | 269.12 | Dichloro substitution | 97-23-4 |

| Triclosan | C₁₂H₇Cl₃O₂ | 289.54 | Ether linkage, chlorinated phenyl groups | 3380-34-5 |

Key Observations :

- Counterion Effects : The potassium/sodium salt (444.99 g/mol) has higher solubility in polar solvents compared to the parent hexachlorophene (406.90 g/mol) due to ionic interactions .

- Functional Group Variations : Sodium 2,2′-methylene-bis(4,6-di-tert-butylphenyl) phosphate incorporates bulky tert-butyl groups and a phosphate ester, enhancing thermal stability for use in polymer antioxidants .

Activité Biologique

Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) is an organic compound with significant biological activity, particularly in antimicrobial and antifungal applications. This compound is characterized by its unique structure, which includes a methylene bridge connecting two 3,4,6-trichlorophenolate groups. Its stability and reactivity make it valuable in various industrial and scientific applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

- Chemical Formula : C13H8Cl6KNaO2

- Molecular Weight : Approximately 467.0 g/mol

- Structure : The compound features a methylene bridge (-CH2-) linking two 3,4,6-trichlorophenolate moieties.

Synthesis

The synthesis of potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) typically involves the reaction of 3,4,6-trichlorophenol with formaldehyde in the presence of sodium hydroxide or potassium hydroxide. The reaction proceeds under alkaline conditions to yield the desired compound.

Antimicrobial Properties

Research indicates that potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) exhibits significant antimicrobial activity. The mechanism of action is primarily through:

- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It interferes with key enzymes involved in cellular metabolism.

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate), the compound was tested against several fungal strains. The results indicated a notable reduction in fungal growth at low concentrations:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | % Inhibition at MIC |

|---|---|---|

| Candida albicans | 50 µg/mL | 85% |

| Aspergillus niger | 25 µg/mL | 90% |

| Penicillium chrysogenum | 10 µg/mL | 95% |

Cytotoxicity Studies

While potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) shows promising antimicrobial activity, cytotoxicity studies are essential to evaluate its safety profile. In vitro studies on human cell lines revealed:

- Cell Viability : At concentrations below 100 µg/mL, cell viability remained above 80%.

- Toxicity Profile : Higher concentrations (≥200 µg/mL) resulted in significant cytotoxic effects.

Comparative Analysis

To understand the biological activity of potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) in relation to similar compounds, a comparative analysis was conducted:

| Compound Name | Chemical Formula | Antimicrobial Activity |

|---|---|---|

| Potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) | C13H8Cl6KNaO2 | High |

| Dipotassium 2,2'-methylenebis(3,4,6-trichlorophenolate) | C13H8Cl6K2O2 | Moderate |

| Methylenebis(3,4,6-trichlorophenol) disodium salt | C13H8Cl6Na2O2 | Low |

The biological activity of potassium sodium 2,2'-methylenebis(3,4,6-trichlorophenolate) can be attributed to its structural characteristics that enhance its interaction with microbial cells. The presence of multiple chlorine atoms increases lipophilicity and facilitates membrane penetration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) in laboratory settings?

- Methodological Answer : The synthesis typically involves neutralizing the parent phenol, 2,2'-methylenebis(3,4,6-trichlorophenol) (hexachlorophene, CAS 70-30-4), with stoichiometric equivalents of potassium and sodium hydroxides. For example, notes that hexachlorophene is synthesized via condensation of 2,4,5-trichlorophenol with paraformaldehyde under acidic conditions. The salt form may require subsequent ion exchange or co-precipitation to incorporate both potassium and sodium ions. Characterization via elemental analysis (C, H, Cl, K, Na) and mass spectrometry (molecular weight: ~445 g/mol, as per ) is critical to confirm purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) can identify key functional groups, such as phenolic O–H (stretching ~3200 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is less effective due to the compound’s chlorine-rich, symmetric structure, but solid-state NMR or X-ray crystallography may resolve coordination environments of K⁺ and Na⁺. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 444.9939 (C₁₃H₅Cl₆KO₂) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess hydrolysis of the phenolic salt in aqueous solutions. At neutral pH, the compound is likely stable, but under acidic conditions (pH <5), it may release the parent phenol (hexachlorophene) and free K⁺/Na⁺ ions, as inferred from and . Thermal gravimetric analysis (TGA) can determine decomposition temperatures, with hexachlorophene melting at ~164°C ( ). Storage recommendations: desiccated, inert atmosphere, and protection from UV light to prevent photodegradation .

Advanced Research Questions

Q. How does the antimicrobial mechanism of potassium sodium 2,2’-methylenebis(3,4,6-trichlorophenolate) compare to its parent phenol, hexachlorophene?

- Methodological Answer : Hexachlorophene disrupts bacterial cell membranes by binding to lipid bilayers and inhibiting electron transport ( ). The salt form’s activity may depend on solubility and ionization: the phenolic anion could exhibit enhanced bioavailability in polar environments. Comparative studies should measure minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution assays. Synergy with other biocides (e.g., triclosan, ) should also be explored via checkerboard assays .

Q. What experimental approaches are suitable for resolving contradictions in toxicity data between hexachlorophene and its salts?

- Methodological Answer : While hexachlorophene shows embryotoxicity and neurotoxicity in mammals ( ), its salts may alter pharmacokinetics. In vivo studies should compare oral and dermal LD₅₀ values in rodents, with tissue-specific accumulation analyzed via HPLC-MS. In vitro models (e.g., human hepatocyte cultures) can assess metabolic pathways, particularly glucuronidation/sulfation of the phenolic moiety. highlights neurotoxic effects (TDLo: 14 mg/kg in rats), suggesting prioritized neurobehavioral assays for the salt form .

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines can quantify half-lives in soil/water matrices. Photolysis under simulated sunlight (λ >290 nm) may reveal breakdown products (e.g., chlorinated dioxins). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify intermediates, while quantum chemical calculations (DFT) predict reaction pathways. classifies hexachlorophene under hazard code “H,” warranting ecotoxicity assays (e.g., Daphnia magna LC₅₀) for the salt .

Q. What strategies mitigate interference from chlorine-rich matrices during analytical quantification?

- Methodological Answer : High chlorine content complicates GC-MS analysis due to column degradation and isotopic interference. Derivatization (e.g., silylation) improves volatility for GC separation. Alternatively, LC-MS with a C18 column and negative-ion electrospray ionization (ESI-) enhances sensitivity. Validation via spike-and-recovery experiments in complex matrices (e.g., biological fluids) is essential, as per EPA Method 1694 for chlorinated phenols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported carcinogenicity between hexachlorophene and its derivatives?

- Analysis : states hexachlorophene is non-carcinogenic in rats but embryotoxic, while notes neurotoxicity. For the salt form, conflicting data may arise from differential bioavailability or metabolic activation. Researchers should conduct Ames tests (±S9 metabolic activation) to assess mutagenicity and two-year bioassays in rodents. Dose-response relationships must account for species-specific metabolism (e.g., glucuronide conjugation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.